An In-depth Technical Guide to 2-Bromo-5-ethylthiophene for Advanced Research and Development
An In-depth Technical Guide to 2-Bromo-5-ethylthiophene for Advanced Research and Development
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed technical overview of 2-bromo-5-ethylthiophene (CAS No. 62323-44-8). We will explore its fundamental properties, synthesis, reactivity, and applications, with a focus on its role as a versatile building block in organic synthesis. This document is intended to serve as a practical resource, offering insights into experimental design and execution.
Core Identification and Physicochemical Properties
2-Bromo-5-ethylthiophene is a substituted thiophene derivative that has garnered significant interest as a key intermediate in the synthesis of complex organic molecules. Its unique structural features, namely the reactive bromine atom and the ethyl group on the thiophene ring, make it a valuable synthon in the development of novel pharmaceuticals and organic electronic materials.[1]
Table 1: Physicochemical Properties of 2-Bromo-5-ethylthiophene
| Property | Value | Source(s) |
| CAS Number | 62323-44-8 | [1][2][3][4][5] |
| Molecular Formula | C₆H₇BrS | [1][2] |
| Molecular Weight | 191.09 g/mol | [2][3] |
| Appearance | Not specified (likely a liquid) | Inferred |
| Boiling Point | Not specified; (65 °C / 15 mmHg for 2-bromo-5-methylthiophene) | |
| Density | Not specified; (1.552 g/mL at 25 °C for 2-bromo-5-methylthiophene) | |
| Solubility | Expected to be soluble in common organic solvents like THF, chloroform, and dioxane. | Inferred |
Synthesis of 2-Bromo-5-ethylthiophene: A Practical Approach
The synthesis of 2-bromo-5-ethylthiophene is typically achieved through the electrophilic bromination of 2-ethylthiophene. This reaction is a standard transformation in heterocyclic chemistry and can be accomplished using various brominating agents.
Caption: General reaction scheme for the synthesis of 2-bromo-5-ethylthiophene.
Recommended Experimental Protocol
This protocol is based on established methods for the bromination of substituted thiophenes.[6][7]
Materials:
-
2-Ethylthiophene
-
N-Bromosuccinimide (NBS)
-
Acetic Acid (or Chloroform)
-
Sodium Bicarbonate Solution (saturated)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Hexane
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-ethylthiophene (1.0 eq) in glacial acetic acid.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution at room temperature. The reaction is typically exothermic, and the temperature should be monitored.
-
After the addition is complete, stir the reaction mixture at room temperature for several hours or until TLC analysis indicates the complete consumption of the starting material.
-
Pour the reaction mixture into a separatory funnel containing water and extract with a suitable organic solvent such as diethyl ether or dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 2-bromo-5-ethylthiophene by flash column chromatography on silica gel, eluting with hexane, to afford the pure product.
Chemical Reactivity and Synthetic Applications
The bromine atom at the 2-position of the thiophene ring is the primary site of reactivity, making 2-bromo-5-ethylthiophene an excellent substrate for a variety of cross-coupling reactions. These reactions are fundamental in constructing carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.
Caption: Reactivity and applications of 2-bromo-5-ethylthiophene.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds by coupling an organoboron compound with an organic halide, catalyzed by a palladium complex.[8] 2-Bromo-5-ethylthiophene readily participates in Suzuki couplings with a wide range of arylboronic acids to yield 2-aryl-5-ethylthiophenes.
Typical Reaction Conditions:
-
Palladium Catalyst: Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand (e.g., SPhos)
-
Base: K₂CO₃, K₃PO₄, Cs₂CO₃
-
Solvent: Toluene, Dioxane, DMF, often with an aqueous component
-
Temperature: 80-110 °C
Stille Cross-Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide, also catalyzed by a palladium complex. This reaction is known for its tolerance of a wide variety of functional groups.[9][10]
Typical Reaction Conditions:
-
Palladium Catalyst: Pd(PPh₃)₄, Pd₂(dba)₃ with a phosphine ligand (e.g., P(o-tol)₃)
-
Solvent: Toluene, THF, DMF
-
Temperature: 90-110 °C
Spectroscopic Characterization
4.1. ¹H NMR Spectroscopy (Predicted)
-
Thiophene Protons: Two doublets are expected in the aromatic region (δ 6.5-7.5 ppm). The proton at the 3-position will likely appear at a lower chemical shift than the proton at the 4-position. The coupling constant between these two protons (J) is expected to be in the range of 3-5 Hz.
-
Ethyl Group Protons: A quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃) are expected in the aliphatic region (δ 1.0-3.0 ppm).
4.2. ¹³C NMR Spectroscopy (Predicted)
-
Thiophene Carbons: Four signals are expected in the aromatic region (δ 110-150 ppm). The carbon bearing the bromine atom (C2) will be significantly shielded, while the carbon attached to the ethyl group (C5) will also show a distinct chemical shift. The other two thiophene carbons (C3 and C4) will appear at intermediate shifts.
-
Ethyl Group Carbons: Two signals are expected in the aliphatic region (δ 10-30 ppm) for the methylene and methyl carbons.
4.3. Infrared (IR) Spectroscopy (Predicted)
-
C-H stretching (aromatic): Weak bands around 3100 cm⁻¹.
-
C-H stretching (aliphatic): Bands in the region of 2850-2960 cm⁻¹.
-
C=C stretching (thiophene ring): Bands around 1400-1500 cm⁻¹.
-
C-Br stretching: A band in the fingerprint region, typically below 800 cm⁻¹.
4.4. Mass Spectrometry (MS) (Predicted)
-
Molecular Ion Peak: A prominent molecular ion peak [M]⁺ is expected at m/z 190 and 192 with a characteristic 1:1 isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br).
-
Fragmentation: Common fragmentation pathways would involve the loss of the ethyl group ([M-29]⁺) and the bromine atom ([M-79/81]⁺).
Safety and Handling
While a specific safety data sheet (SDS) for 2-bromo-5-ethylthiophene is not widely available, it should be handled with the standard precautions for halogenated organic compounds. Based on data for similar compounds like 2-bromothiophene and other brominated thiophenes, the following hazards should be considered:[11][12][13][14]
-
Health Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Physical Hazards: May be a combustible liquid.
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Safety glasses with side-shields or chemical goggles.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile), lab coat.
-
Respiratory Protection: Use in a well-ventilated area or a fume hood.
Handling and Storage:
-
Keep container tightly closed in a dry and well-ventilated place.
-
Keep away from heat, sparks, and open flames.
-
Store away from strong oxidizing agents.
Conclusion
2-Bromo-5-ethylthiophene is a valuable and versatile building block in modern organic synthesis. Its straightforward preparation and predictable reactivity in key cross-coupling reactions make it an attractive starting material for the development of novel pharmaceuticals and advanced materials. This guide provides a solid foundation for researchers to confidently incorporate this compound into their synthetic strategies. As with any chemical, a thorough risk assessment should be conducted before use, and all handling should be performed by trained personnel in a suitable laboratory setting.
References
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[15] MDPI. (n.d.). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. Retrieved from [Link]
[8] PubMed Central. (n.d.). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Retrieved from [Link]
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[7] SpringerLink. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Retrieved from [Link]
[16] The Royal Society of Chemistry. (n.d.). Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic. Retrieved from [Link]
[17] Semantic Scholar. (n.d.). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Retrieved from [Link]
[18] PubChem. (n.d.). 2-Bromo-5-[2-(5-bromothiophen-2-yl)ethyl]thiophene. Retrieved from [Link]
[19] J-Stage. (n.d.). The Infrared Absorption Spectra of Thiophene Derivatives. Retrieved from [Link]
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[10] Chemical Communications (RSC Publishing). (n.d.). Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Retrieved from [Link]
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